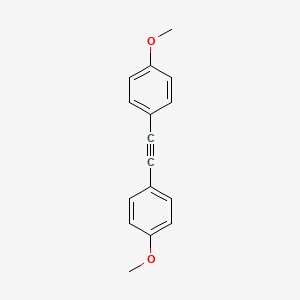

1,2-双(4-甲氧基苯基)乙炔

概述

描述

1,2-Bis(4-methoxyphenyl)ethyne is an unsymmetrical molecule that has been found to have photophysical, fluorescence properties and biomolecular applications . It is a pharmacological compound exhibiting compelling prospects for biomedical study .

Synthesis Analysis

1,2-Bis(4-methoxyphenyl)ethyne is synthesized by the reaction of trimethylsilylacetylene and sodium with zirconium and can be cleaved by reductive elimination in high concentrations .Molecular Structure Analysis

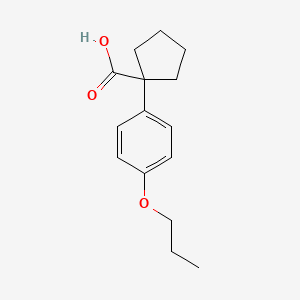

1,2-Bis(4-methoxyphenyl)ethyne contains total 33 bond(s); 19 non-H bond(s), 13 multiple bond(s), 2 rotatable bond(s), 1 triple bond(s), 12 aromatic bond(s), 2 six-membered ring(s), and 2 ether(s) (aromatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2-Bis(4-methoxyphenyl)ethyne include a density of 1.1±0.1 g/cm3, boiling point of 375.0±27.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, enthalpy of vaporization of 59.8±3.0 kJ/mol, flash point of 151.5±23.3 °C, index of refraction of 1.593, molar refractivity of 71.5±0.4 cm3, and molar volume of 210.8±5.0 cm3 .科学研究应用

Photophysical Properties

1,2-Bis(4-methoxyphenyl)ethyne: exhibits unique photophysical properties due to its unsymmetrical molecular structure. It has been utilized in the study of light-absorbing materials and is of interest for its potential use in the development of organic photovoltaic devices .

Fluorescence Applications

The compound’s ability to fluoresce makes it a candidate for use in fluorescence microscopy, which can help in tracking and observing biological processes at the molecular level. Its fluorescence properties are particularly useful in labeling and imaging in cellular biology .

Biomolecular Applications

As a biomolecular tool, 1,2-Bis(4-methoxyphenyl)ethyne can be used to modify biological molecules, aiding in the study of protein interactions and enzyme activities. This can provide insights into the mechanisms of various biochemical pathways .

Cancer Research

In the field of pharmacology, this compound has shown promise in inhibiting cell proliferation. It is being researched as a potential therapeutic agent for breast and lung cancer, offering a novel approach to quenching the growth of cancer cells .

Organic Synthesis

1,2-Bis(4-methoxyphenyl)ethyne: serves as a building block in organic synthesis. Its reactions with other organic compounds can lead to the formation of new materials with desirable properties for industrial applications .

Zirconium Complexes

The compound is known to form complexes with zirconium, which are of interest in the development of new materials with applications in catalysis and material science. These complexes can exhibit unique reactivity and stability characteristics .

Metallacycle Formation

It reacts with sodium salts to form metallacycles, which are cyclic metal-containing compounds. These metallacycles have potential uses in the development of new catalytic systems and materials science research .

Chemical Sensing

Due to its reactive functional groups, 1,2-Bis(4-methoxyphenyl)ethyne can be employed in the design of chemical sensors. These sensors can detect specific substances or changes in the environment, which is crucial in various industries, including environmental monitoring and diagnostics .

作用机制

Target of Action

The primary targets of 1,2-Bis(4-methoxyphenyl)ethyne are cells involved in breast and lung cancer . The compound has demonstrated inhibition of cell proliferation, making it a potential therapeutic approach for these types of cancer .

Mode of Action

1,2-Bis(4-methoxyphenyl)ethyne interacts with its targets by inhibiting cell proliferation . This means it prevents the cells from dividing and growing, which is crucial in the treatment of cancer as it can stop the spread of cancerous cells.

Biochemical Pathways

Its ability to inhibit cell proliferation suggests it may interfere with the cell cycle, a series of events that lead to cell division and duplication .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The primary result of 1,2-Bis(4-methoxyphenyl)ethyne’s action is the inhibition of cell proliferation . This can lead to a decrease in the growth and spread of cancerous cells, particularly in breast and lung cancer .

未来方向

属性

IUPAC Name |

1-methoxy-4-[2-(4-methoxyphenyl)ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h5-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUOFMNGWLZXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347017 | |

| Record name | 1,2-Bis(4-methoxyphenyl)ethyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(4-methoxyphenyl)ethyne | |

CAS RN |

2132-62-9 | |

| Record name | 1,2-Bis(4-methoxyphenyl)ethyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1,2-Bis(4-methoxyphenyl)ethyne contribute to the formation of borirenes, and what are the implications of the resulting borirene structure?

A1: 1,2-Bis(4-methoxyphenyl)ethyne acts as a diyne reactant in the photolysis of aminoborylene complexes. This reaction leads to the formation of a specific borirene compound, [(RC=CR)(μ-BN(SiMe3)2)], where R represents a C6H4-4-OMe group []. The resulting borirene features a three-membered ring containing a boron atom doubly bonded to a carbon atom within the 1,2-bis(4-methoxyphenyl)ethyne framework.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1268451.png)